![molecular formula C32H37IN4S B1139393 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide CAS No. 195199-04-3](/img/structure/B1139393.png)
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Overview
Description
The compound is a quaternary ammonium salt with a complex structure that includes a quinoline ring, a benzothiazole ring, and a propylamino group. Quaternary ammonium salts are known for their surfactant properties and are often used in detergents and antiseptics .
Molecular Structure Analysis
The compound contains several functional groups, including a quinoline ring, a benzothiazole ring, and a propylamino group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the quaternary ammonium group suggests that the compound would be positively charged and likely soluble in water .Scientific Research Applications
Antioxidant Properties
Research has shown that quinazolin derivatives, which include compounds similar in structure to 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide, exhibit significant antioxidant properties. Specifically, studies have highlighted their capacity as antioxidants against radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO), demonstrating superior performance compared to common antioxidants like ascorbic acid (Al-azawi, 2016).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Benzothiazole derivatives, closely related to the compound , have been used to study their inhibitory effect against steel corrosion in acidic solutions. These inhibitors, through both physical and chemical adsorption, have shown enhanced stability and higher efficiency in preventing corrosion compared to other inhibitors in the same family (Hu et al., 2016).
Fluorescent Biomolecule Labeling
The compound's derivatives have also found applications in fluorescent biomolecule labeling. For instance, alkylamino-(tetra-hydronaphthalenylidene)-benzothiazolium derivatives have been proposed as covalent labels for proteins via aliphatic amino groups. Their spectral-luminescent properties change significantly upon binding with DNA and BSA, increasing their emission and fluorescence, which is valuable for biological and medical imaging applications (Kostenko et al., 2006).
Synthesis of Novel Heterocycles
This compound class is also instrumental in synthesizing novel heterocycles, important in pharmaceutical research. Various derivatives have been synthesized and utilized as building blocks for creating new chemical entities with potential biological activities (Darweesh et al., 2016).
Photovoltaic Applications
Furthermore, derivatives of 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide have been studied for their application in dye-sensitized solar cells. Their photophysical and electrochemical properties are being explored to improve photoelectric conversion efficiency, marking a significant contribution to renewable energy technology (Wu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNDLJVODASNY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735358 | |
Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |
CAS RN |
195199-04-3 | |
Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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